molecular formula C14H12F3N3O2 B2554429 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione CAS No. 1354703-89-1

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2554429
M. Wt: 311.264
InChI Key: IVBCQMMVAYPOLR-UHFFFAOYSA-N
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Description

The compound “2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a trifluoromethyl group and a methyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of specialized techniques and reagents . For instance, functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The InChI code for a similar compound, “[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride”, is 1S/C6H8F3N3.ClH/c1-12-5(6(7,8)9)2-4(3-10)11-12;/h2H,3,10H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, the trifluoromethyl group can participate in various reactions, such as Pd (II)-catalyzed ortho-trifluoromethylation of arenes using TFA as a promoter .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, “2-Methyl-5-(trifluoromethyl)-1,3-benzoxazole”, the molecular weight is 201.15, and it has a boiling point of 34-35 degrees Celsius .

properties

IUPAC Name

2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-3a,7a-dihydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c1-19-11(14(15,16)17)6-8(18-19)7-20-12(21)9-4-2-3-5-10(9)13(20)22/h2-6,9-10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBCQMMVAYPOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN2C(=O)C3C=CC=CC3C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione

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